2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-(2-(4-Fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a 4-fluorophenylacetamido group at the 2-position and a carboxamide moiety at the 3-position.
Synthetic routes for analogous compounds involve amide coupling (e.g., Method B/C in –2), typically yielding products in 30–40% yields after chromatographic purification .
Propriétés
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-12-8-6-11(7-9-12)10-15(22)21-18-16(17(20)23)13-4-2-1-3-5-14(13)24-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZSFEBEPXVOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Variations
The target compound’s structural analogs differ in:
- Substituents on the acetamido group (e.g., methoxybenzamido, fluorobenzoyl, pyrazolyl).
- Substituents on the carboxamide nitrogen (e.g., pyridinyl, phenyl, piperazinyl).
- Core ring size (cyclopenta[b]thiophene vs. cyclohepta[b]thiophene).
These modifications impact molecular weight, solubility, and biological activity.
Key Comparative Data
Impact of Substituents on Activity
- Fluorine Substituents : The 4-fluorophenyl group in the target compound and 2-fluorobenzoyl in Compound 20 enhance metabolic stability and electron-withdrawing effects, critical for target binding in antiviral contexts.
- Heterocyclic Modifications : Piperazinyl groups (e.g., VIb ) introduce basicity and hydrogen-bonding capacity, favoring AChE inhibition.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and what critical parameters govern yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydro-cyclohepta[b]thiophene core. Key steps include:
- Amidation : Coupling the 4-fluorophenylacetamido group under anhydrous conditions using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
- Cyclization : Controlled temperature (0–5°C) during ring closure to prevent side reactions .
- Purification : Use of column chromatography (silica gel) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction time (12–24 hr for amidation), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; cycloheptane CH at δ 1.5–2.1 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the fused thiophene-cycloheptane system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 403.12) .
Q. What analytical methods ensure purity and stability during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30% → 100% MeCN) detect impurities (<0.5%) .
- TLC Monitoring : Silica plates with UV visualization track reaction progress (R ~0.3 in ethyl acetate/hexane 1:1) .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) or bases (triethylamine) to accelerate cyclization .
- In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (C=O stretch at ~1680 cm) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values in standardized assays (e.g., MTT for cytotoxicity) with controls for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for proposed targets (e.g., kinase inhibition) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s antimicrobial properties?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test against Gram-negative/-positive bacteria .
- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to prioritize functional groups for optimization .
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with membrane penetration .
Q. What computational approaches predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to forecast cytochrome P450 interactions and hepatic clearance .
- Metabolite Identification : Run in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .
- Toxicophore Mapping : Flag structural alerts (e.g., Michael acceptors) using Derek Nexus .
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